![molecular formula C16H19N B12828703 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline: is an organic compound with a complex structure that includes a benzoisoquinoline core. This compound is characterized by the presence of four methyl groups attached to the core structure, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the benzoisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology and Medicine: In biological and medical research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its specific arrangement of methyl groups and the benzoisoquinoline core. This structure imparts distinct chemical properties, such as reactivity and stability, which may differ from similar compounds. For example, the presence of additional methyl groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2H-benzo[de]isoquinoline |
InChI |
InChI=1S/C16H19N/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3,4)17-15/h5-10,17H,1-4H3 |
InChI Key |
XOPPJWVDEUXBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C(N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


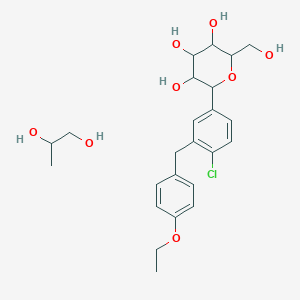
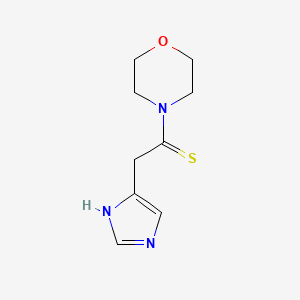
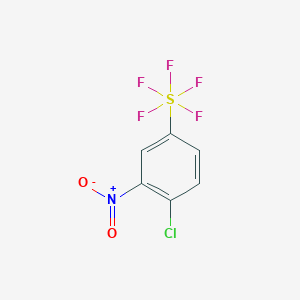
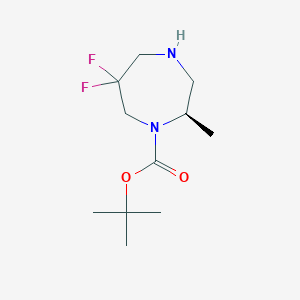
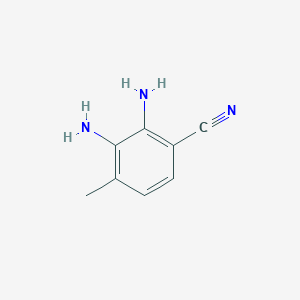
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)



![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
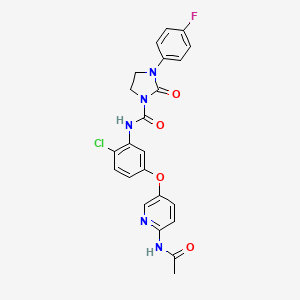
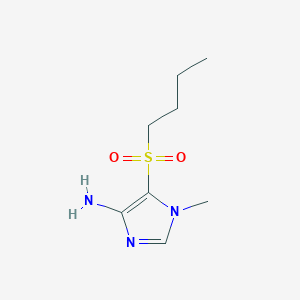
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
